molecular formula C22H27ClN2O B14981653 N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-phenylacetamide

N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-phenylacetamide

Cat. No.: B14981653
M. Wt: 370.9 g/mol
InChI Key: MLRCAEJESKGIRC-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-phenylacetamide is a complex organic compound that features a combination of azepane, chlorophenyl, and phenylacetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-phenylacetamide typically involves multiple steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the azepane ring with a chlorophenyl group, often using reagents like chlorobenzene under specific conditions.

    Attachment of the Phenylacetamide Group: The final step involves the formation of an amide bond between the azepane derivative and phenylacetic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amides or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation reagents like chlorine or bromine can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-phenylacetamide has several scientific research applications:

    Medicinal Chemistry: It may be explored for its potential pharmacological properties, including as a candidate for drug development.

    Materials Science: The compound’s unique structure could be useful in the development of new materials with specific properties.

    Biological Studies:

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-phenylacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved would depend on the context of its use, such as in medicinal applications.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(azepan-1-yl)-2-(4-chlorophenyl)ethyl]-2-phenylacetamide: Similar structure but with a different position of the chlorine atom.

    N-[2-(azepan-1-yl)-2-(2-bromophenyl)ethyl]-2-phenylacetamide: Similar structure with bromine instead of chlorine.

Uniqueness

N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-phenylacetamide is unique due to its specific combination of functional groups and the position of the chlorine atom, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C22H27ClN2O

Molecular Weight

370.9 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-phenylacetamide

InChI

InChI=1S/C22H27ClN2O/c23-20-13-7-6-12-19(20)21(25-14-8-1-2-9-15-25)17-24-22(26)16-18-10-4-3-5-11-18/h3-7,10-13,21H,1-2,8-9,14-17H2,(H,24,26)

InChI Key

MLRCAEJESKGIRC-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(CNC(=O)CC2=CC=CC=C2)C3=CC=CC=C3Cl

Origin of Product

United States

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